Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate is a chemical compound characterized by the presence of ethyl ester and trimethylsilyl groups It is a derivative of octadecanoic acid, where the hydroxyl groups at positions 9 and 10 are replaced by trimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate typically involves the esterification of octadecanoic acid followed by the introduction of trimethylsilyl groups. One common method involves the reaction of octadecanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the hydroxyl groups at positions 9 and 10 are silylated using trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Studied for its potential role in modifying biological molecules and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric protection and increase the compound’s stability, allowing it to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed to release the active octadecanoic acid derivative, which can then interact with biological targets or undergo further chemical transformations .
Comparison with Similar Compounds
Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
9,10,18-tris[(trimethylsilyl)oxy]octadecanoic acid: Contains an additional trimethylsilyl group at position 18.
Trimethylsilyl derivatives of other fatty acids: Similar compounds with different fatty acid backbones
These comparisons highlight the unique properties of this compound, such as its specific ester group and the positions of the trimethylsilyl groups, which influence its reactivity and applications.
Properties
CAS No. |
55470-99-0 |
---|---|
Molecular Formula |
C26H56O4Si2 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
ethyl 9,10-bis(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C26H56O4Si2/c1-9-11-12-13-15-18-21-24(29-31(3,4)5)25(30-32(6,7)8)22-19-16-14-17-20-23-26(27)28-10-2/h24-25H,9-23H2,1-8H3 |
InChI Key |
MXOIDXJMSNWSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.